molecular formula C20H13FO4 B11305631 3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11305631
M. Wt: 336.3 g/mol
InChI Key: IUPPEHWDVVGVOA-UHFFFAOYSA-N
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Description

3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes a fluorobenzyl group attached to a xanthene core. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 2-fluorobenzyl alcohol with a xanthene derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.

Scientific Research Applications

3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group plays a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its specific structural features, including the xanthene core and the fluorobenzyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H13FO4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13FO4/c21-15-7-3-1-5-12(15)11-24-13-9-16(22)19-18(10-13)25-17-8-4-2-6-14(17)20(19)23/h1-10,22H,11H2

InChI Key

IUPPEHWDVVGVOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)F

Origin of Product

United States

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